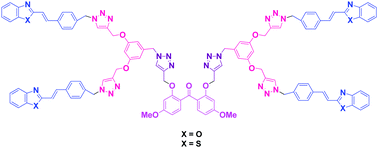Synthesis, optical properties, and antioxidant and anticancer activity of benzoheterazole dendrimers with triazole bridging unit†
New Journal of Chemistry Pub Date: 2018-01-19 DOI: 10.1039/C7NJ04060A
Abstract
Triazole-bridged benzoheterazole dendrimers with a bisphenol/benzophenone core unit have been synthesized by click chemistry via a convergent approach. The optical properties of the benzoheterazole dendrimers and their modulation under the influence of the dendritic environment are investigated. All the synthesized benzoheterazole dendrimers show antioxidant properties comparable to those of the standards, viz: gallic acid and ascorbic acid, when tested by DPPH and ABTS radical scavenging methods. Higher generation dendrimers exhibit superior antioxidant activity than the lower generation dendrimers due to the presence of a higher number of 1,2,3-triazole and benzophenone units. The therapeutic efficacy of the benzoheterazole dendrimers in inhibiting the growth of the A549 cancer cell increases as the dendritic generation increases. Our study shows that the inhibition of cell proliferation is dose and time dependent. MTT assay, cell viability, cell counting, and clonogenic assay indicate that the benzoheterazole dendrimers inhibit the growth of cancer cells, as revealed by reactive oxygen species and mitochondrial membrane potential studies. Morphological changes of the cancer cell line after treatment with the benzoheterazole dendrimers showed the typical features of cell death cell shrinkage and reduction in the number of cancer cells.


Recommended Literature
- [1] Effect of salt on the formation of 5-hydroxymethylfurfural from ketohexoses under aqueous conditions
- [2] Loess surface grafted functional copolymer for removing basic fuchsin†
- [3] Influence of molybdenum and technetium doping on visible light absorption, optical and electronic properties of lead-free perovskite CsSnBr3 for optoelectronic applications
- [4] Mechanically strong, transparent, and biodegradable wood-derived film†
- [5] Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide
- [6] Potential energy surfaces for ion-molecule reactions. Intersection of the 3A2 and 2B1 surfaces of NH +2
- [7] Inside front cover
- [8] Ultra-broadband cyan-to-orange emitting Ba1+xSr1−xGa4O8:Bi3+ phosphors: luminescence control and optical temperature sensing†
- [9] Two-photon absorption in porphycenic macrocycles: the effect of tuning the core aromatic electronic structure†
- [10] Study of interface properties in CuPc based hybrid inorganic–organic solar cells†










